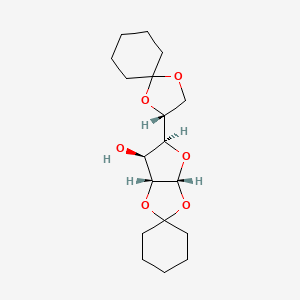

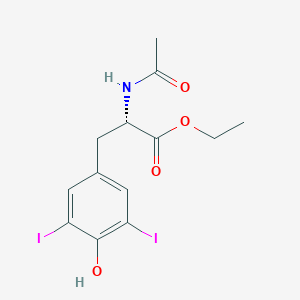

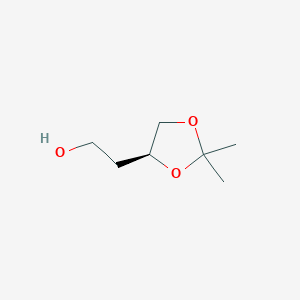

1,2:5,6-Di-O-cyclohexylidene-a-D-glucofuranose

Descripción general

Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds

This compound can be used as a starting material to prepare biologically active compounds such as L-acovenose, 6-deoxy-L-idose, and carbanucleoside enantiomers . These compounds have potential applications in the development of new drugs and therapies.

Preparation of Glyco-Copolymers

1,2:5,6-Di-O-cyclohexylidene-a-D-glucofuranose has been used in the synthesis of new glyco-copolymers . These polymers, which contain α-D-glucofuranose and α-D-mannofuranose groups, were synthesized by free-radical polymerization of sugar-based monomers . Glyco-copolymers have potential applications in biotechnology, smart packaging, and biomedicine .

Synthesis of Vinyl Ether-Based Chiral Carbohydrate Synthon

This compound can be used to prepare vinyl ether-based chiral carbohydrate synthon by reacting with acetylene using superbase catalytic systems . This synthon can be used as a building block in the synthesis of complex organic molecules.

Ultrasound-Assisted Synthesis

1,2:5,6-Di-O-cyclohexylidene-a-D-glucofuranose has been synthesized using ultrasound in the presence of ferric chloride as a catalyst . This method provides a novel and efficient procedure for the synthesis of this compound .

Synthesis of 3-C-Methyl Derivatives

The reactions of 1,2:5,6-di-O-cyclohexylidene-a-D-ribo-3-hexofuranosulose with methylmagnesium bromide and with methyl-lithium yield the same 3-C-methyl derivative . This compound has potential applications in the synthesis of new chemical entities .

Synthesis of New Polymeric Materials

Due to the increasing demand for developing new polymeric materials with improved features, this compound can be used in the preparation of new polymers from fabricated monomers with renewable resources .

Mecanismo De Acción

Target of Action

1,2:5,6-Di-O-cyclohexylidene-a-D-glucofuranose is a chemical compound often utilized in the production of glycopeptide antibiotics . These antibiotics target serious bacterial infections, particularly in resistance cases .

Result of Action

The result of the action of 1,2:5,6-Di-O-cyclohexylidene-a-D-glucofuranose is the production of glycopeptide antibiotics . These antibiotics have a bactericidal effect, meaning they kill bacteria rather than merely inhibiting their growth.

Propiedades

IUPAC Name |

(3aR,5S,6S,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O6/c19-13-14(12-11-20-17(22-12)7-3-1-4-8-17)21-16-15(13)23-18(24-16)9-5-2-6-10-18/h12-16,19H,1-11H2/t12-,13+,14-,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYVZLZWQFLSDZ-YIDVYQOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OCC(O2)C3C(C4C(O3)OC5(O4)CCCCC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)OC[C@@H](O2)[C@@H]3[C@@H]([C@@H]4[C@H](O3)OC5(O4)CCCCC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428106 | |

| Record name | (3a'R,6'S,6a'R)-5'-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]tetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxol]-6'-ol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2:5,6-Di-O-cyclohexylidene-a-D-glucofuranose | |

CAS RN |

23397-76-4 | |

| Record name | (3a'R,6'S,6a'R)-5'-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]tetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxol]-6'-ol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is special about the structure of 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose and how does it make it useful in organic synthesis?

A1: 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose is a derivative of D-glucose where two pairs of hydroxyl groups (at the 1,2 and 5,6 positions) are protected as cyclic acetals with cyclohexanone. This protection is crucial because it allows selective chemical transformations to be performed on the remaining free hydroxyl group at the C-3 position. This selectivity is invaluable in carbohydrate chemistry for synthesizing complex molecules.

Q2: Can you give an example of how 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose can be used to synthesize chiral molecules?

A2: [] This compound reacts readily with arenesulfinyl chlorides to form diastereomeric arenesulfinates. Interestingly, the reaction shows good diastereoselectivity, favoring the (R)-configuration at the sulfur atom. These diastereomeric esters can then be reacted with Grignard reagents to produce optically active sulfoxides, important building blocks for chiral molecules. []

Q3: Besides reacting with arenesulfinyl chlorides, what other reactions has 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose been used in?

A3: [] This compound serves as a valuable starting material for synthesizing D-psicose derivatives. Oxidation of 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose produces 1,2:5,6-di-O-cyclohexylidene-α-D-ribo-hex-3-ulofuranose. Subsequent reduction of this compound yields 1,2:5,6-di-O-cyclohexylidene-α-D-allofuranose with complete stereoselectivity, highlighting its utility in controlled synthesis. []

Q4: Are there any challenges or limitations associated with using 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose in synthesis?

A4: [] While useful, one challenge is the potential for unintended cleavage of the cyclohexylidene protecting groups. For example, reactions with Grignard reagents at high temperatures can lead to selective deprotection, forming products like 1,2-O-cyclohexylidene-6-O-(1-methylcyclohexyl)-α-D-glucofuranose. [] This highlights the need to carefully control reaction conditions when using this compound.

Q5: How is 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose characterized, and what spectroscopic data is available?

A5: [] Characterization of this compound and its derivatives often involves techniques like elemental analysis, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy, including 1H, 13C, and 31P NMR when applicable. Mass spectrometry is also frequently used to confirm molecular weight. [] Additionally, computational methods like Density Functional Theory (DFT) calculations are employed to predict electronic properties and perform conformational analysis. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 7-hydroxythieno[3,2-B]pyridine-6-carboxylate](/img/structure/B1353598.png)

![7-Methylpyrimido[4,5-b]quinolin-2-amine](/img/structure/B1353626.png)

![{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol](/img/structure/B1353633.png)